molecular formula C14H20Cl2N4S B2805629 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride CAS No. 2138022-08-7

2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride

Cat. No.: B2805629
CAS No.: 2138022-08-7
M. Wt: 347.3
InChI Key: UHMVNTHQEBNUDA-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazine and piperidine moieties. Common synthetic methods include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the pyrazine ring via nucleophilic substitution reactions.

    Reductive Amination: Attachment of the piperidine moiety through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can modify the pyrazine ring or the thiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperine and evodiamine.

    Thiazole Derivatives: Compounds with thiazole rings, like thiamine and benzothiazole.

    Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazinamide and phenazine.

Uniqueness

2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions in various fields of research.

Properties

IUPAC Name

4-methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S.2ClH/c1-10-14(19-9-17-10)13-8-16-7-12(18-13)5-11-3-2-4-15-6-11;;/h7-9,11,15H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMVNTHQEBNUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC(=CN=C2)CC3CCCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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